molecular formula C13H6Cl4N2S B12630811 4,5,6,7-Tetrachloro-1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione CAS No. 920980-51-4

4,5,6,7-Tetrachloro-1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione

Cat. No.: B12630811
CAS No.: 920980-51-4
M. Wt: 364.1 g/mol
InChI Key: ZWIJUQSHHJIWED-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrachloro-1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine atoms and a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrachloro-1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione typically involves the reaction of 4,5,6,7-tetrachloro-1H-indene-1,3(2H)-dione with phenylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrachloro-1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzimidazole compounds.

Scientific Research Applications

4,5,6,7-Tetrachloro-1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrachloro-1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit ubiquitin C-terminal hydrolase L3, affecting protein degradation pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • 4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl-acetic acid
  • N-(4-(4,5,6,7-Tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-phenyl)-acetamide

Uniqueness

4,5,6,7-Tetrachloro-1-phenyl-1,3-dihydro-2H-benzimidazole-2-thione is unique due to its specific structure, which imparts distinct chemical and biological properties. Its multiple chlorine atoms and benzimidazole core differentiate it from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

920980-51-4

Molecular Formula

C13H6Cl4N2S

Molecular Weight

364.1 g/mol

IUPAC Name

4,5,6,7-tetrachloro-3-phenyl-1H-benzimidazole-2-thione

InChI

InChI=1S/C13H6Cl4N2S/c14-7-8(15)10(17)12-11(9(7)16)18-13(20)19(12)6-4-2-1-3-5-6/h1-5H,(H,18,20)

InChI Key

ZWIJUQSHHJIWED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)NC2=S

Origin of Product

United States

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